N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often used in the development of covalent inhibitors, which work by forming a covalent bond with their target, leading to irreversible inhibition .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, which can affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with similar structures have shown potential as anticancer agents .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-propylpentanamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit significant anticancer activity against different human cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cell proliferation and survival .
Cellular Effects
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-propylpentanamide has been shown to have potent effects on various types of cells. For instance, it has demonstrated anticancer activity against different human cancer cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anticancer activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide can be achieved through various synthetic routes. One common method involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step has been reported . Industrial production methods often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride to achieve high yields and purity .
Chemical Reactions Analysis
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, showing promising results in both in vitro and in vivo assays . Additionally, it has been evaluated for its antimicrobial, antitubercular, and anticancer activities . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development and therapeutic interventions.
Comparison with Similar Compounds
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-propylpentanamide can be compared to other imidazo[1,2-a]pyrimidine derivatives, such as benzo[4,5]imidazo[1,2-a]pyrimidine compounds . These compounds share similar structural features and biological activities but may differ in their specific substituents and pharmacological profiles. For example, some derivatives may exhibit higher selectivity for COX-2 inhibition or possess additional therapeutic properties such as anticancer activity .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-4-7-16(8-5-2)20(26)23-18-13-17(10-9-15(18)3)19-14-25-12-6-11-22-21(25)24-19/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVEHLTWVSBDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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